3-(7-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-oxo-3-(7-phenylmethoxy-1H-indol-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-10-9-16(21)15-11-20-18-14(15)7-4-8-17(18)22-12-13-5-2-1-3-6-13/h1-8,11,20H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWALCKAPXWNGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Cyanoacetic Acid
A foundational approach involves the direct condensation of 7-benzyloxyindole with cyanoacetic acid. This method, adapted from analogous indole derivatives, proceeds via acid-catalyzed acylation. In a representative procedure, 7-benzyloxyindole (5.85 g, 25 mmol) is reacted with cyanoacetic acid (2.55 g, 30 mmol) in acetic anhydride (50 mL) at 85°C for 5–10 minutes. The reaction mixture is cooled to room temperature, inducing crystallization of the crude product. Purification via flash chromatography (ethyl acetate/hexane, 1:4) yields the target compound as a pale yellow solid (68% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Solvent | Acetic anhydride |
| Catalyst | None (self-catalyzed) |
| Purification Method | Flash chromatography |
This route’s efficiency hinges on the electron-donating effect of the benzyloxy group, which activates the indole’s C3 position for nucleophilic attack. The nitrile group’s incorporation is facilitated by the electrophilic character of the cyanoacetic acid intermediate.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. A two-step, one-pot protocol minimizes isolation steps:
- Alkylation : 7-Hydroxyindole is benzylated using benzyl chloride (1.2 equiv.) and K2CO3 (2.0 equiv.) in DMF at 60°C for 12 hours.
- Acylation : The resultant 7-benzyloxyindole is immediately reacted with cyanoacetic acid (1.1 equiv.) in acetic anhydride at 85°C, achieving an 82% overall yield.
Process Advantages
- Solvent Reusability : DMF is recovered via distillation, reducing waste.
- Catalyst Loading : Eliminating transition metals lowers production costs.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost Estimate (USD/g) | Scalability |
|---|---|---|---|
| Condensation | 68 | 120 | Moderate |
| Copper-Catalyzed | 83 | 240 | Low |
| Industrial One-Pot | 82 | 90 | High |
The industrial one-pot method balances yield and cost, though it requires precise temperature control. Copper-catalyzed routes, while high-yielding, are less feasible for large-scale production due to ligand expenses.
Chemical Reactions Analysis
Types of Reactions
3-(7-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitrile group reduction can produce primary amines.
Substitution: Electrophilic substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry
3-(7-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations:
- Oxidation: The benzyloxy group can be oxidized to yield aldehydes or carboxylic acids.
- Reduction: The nitrile group can be reduced to form amines.
- Substitution: The indole ring is capable of undergoing electrophilic aromatic substitution reactions, allowing for functionalization at various positions .
Research indicates potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, certain synthesized compounds demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa in well diffusion assays .
- Anticancer Potential: The structural similarity to bioactive molecules suggests that it may interact with cellular targets involved in cancer pathways. Ongoing investigations aim to elucidate its mechanism of action and therapeutic potential in oncology .
Pharmaceutical Development
Due to its promising biological activities, this compound is being explored as a candidate for drug development. Its ability to modulate biological pathways makes it a subject of interest for developing new pharmaceuticals targeting various diseases, particularly those with microbial resistance or cancer .
Case Studies
Mechanism of Action
The mechanism of action of 3-(7-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the indole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings
Positional Isomerism (7-OBn vs. 5-OBn): The 7-benzyloxy derivative likely exhibits distinct steric and electronic effects compared to the 5-OBn analog (CAS 122657-58-3). The 7-position may allow better accessibility for target binding due to reduced steric hindrance from the indole ring .
Halogen vs. Benzyloxy Substituents:
- The 6-chloro derivative (CAS 1291831-45-2) has a lower molecular weight and higher electronegativity, which may enhance metabolic stability but reduce solubility. This contrasts with the benzyloxy group’s bulkiness and lipophilicity, which could improve tissue penetration .
Nitrile vs. Nitriles are often preferred in kinase inhibitors due to their electrophilic reactivity .
Biological Activity
3-(7-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzyloxy group attached to an indole ring, which is further linked to a propanenitrile moiety. The unique structure of this compound suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1415393-41-7 |
| Molecular Formula | C₁₈H₁₄N₂O₂ |
| Molecular Weight | 290.32 g/mol |
Structural Characteristics
The compound's structure includes:
- An indole ring, which is known for its role in various biological activities.
- A benzyloxy group that enhances lipophilicity, potentially improving cell membrane permeability.
- A propanenitrile moiety that may influence its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of the indole structure suggests potential activity as a kinase inhibitor or in modulating signaling pathways related to cancer and inflammation.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Cell cycle analysis indicates that these compounds may cause G1 phase arrest, inhibiting cell proliferation.
Anti-inflammatory Effects
Research has suggested that the compound may possess anti-inflammatory properties:
- It could inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases.
- The benzyloxy group may enhance its interaction with inflammatory mediators.
Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers synthesized various indole derivatives, including this compound. The findings revealed:
- IC50 Values : The compound exhibited an IC50 value of 25 µM against human breast cancer cell lines, indicating moderate potency.
- Mechanistic Insights : Flow cytometry analysis demonstrated increased apoptosis rates compared to control groups.
Study 2: Anti-inflammatory Mechanism Exploration
Another study explored the anti-inflammatory effects of the compound on macrophage cells:
- Cytokine Profiling : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels.
- Pathway Analysis : Western blotting confirmed the inhibition of NF-kB signaling pathways, which are critical in inflammation.
Q & A
Q. What are the standard synthetic protocols for preparing 3-(7-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile, and how are reaction conditions optimized?
The compound is commonly synthesized via multicomponent reactions involving aromatic aldehydes, malononitrile, and indole derivatives. Key optimizations include:
- Catalyst selection : Acid-functionalized imidazolium salts (e.g., [cmdmim]I) under refluxing ethanol yield >85% efficiency via Knoevenagel-cyclocondensation .
- Solvent and temperature : Solvent-free conditions at 80°C with acidic ionic liquid catalysts (e.g., tributyl phosphonium-based) reduce reaction times to 1–2 hours .
- Substrate scope : Electron-withdrawing or donating groups on aldehydes are tolerated, with yields ranging from 72–95% depending on steric effects .
Q. Which spectroscopic and computational methods are employed to characterize this compound?
Structural confirmation relies on:
- FT-IR and NMR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and δ 8.2–8.5 ppm (indole protons) in H/C NMR .
- UV-Vis : Absorption maxima near 280–320 nm due to π→π* transitions in the indole and benzyloxy moieties .
- Computational modeling : Electron Localization Function (ELF) and Fukui indices predict nucleophilic reactivity at the β-carbon of the oxopropanenitrile group .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in multicomponent reactions?
The compound acts as a bifunctional electrophile in cycloadditions and condensations:
- Knoevenagel intermediate formation : The oxopropanenitrile group reacts with aldehydes to form α,β-unsaturated nitriles, which undergo cyclization with amines or hydrazines .
- Tautomerization and cyclization : In pyridine synthesis, tautomerization of the oxopropanenitrile group facilitates intramolecular cyclization with ketones, as shown in Scheme 3 of .
Q. How do heterogeneous catalysts improve the efficiency of reactions involving this compound?
Advanced catalytic systems enhance yield and selectivity:
- Carbon quantum dots (CQDs) : CQDs–N(CH₂PO₃H₂)₂ under ultrasonic irradiation achieve 90–95% yields in pyran synthesis via dual activation of aldehydes and intermediates .
- Magnetic porous polymers : Fe₃O₄-supported catalysts enable solvent-free pyridine synthesis with 88–92% yields and easy magnetic recovery .
Q. What computational strategies predict the reactivity and regioselectivity of this compound in drug design?
Density Functional Theory (DFT) studies reveal:
- Fukui indices : The β-carbon of the oxopropanenitrile group is highly electrophilic, favoring nucleophilic attacks in cycloadditions .
- Molecular docking : Used to evaluate binding affinity in JAK1 inhibitors, where the compound’s indole moiety interacts with hydrophobic pockets in the kinase domain .
Q. How is this compound applied in the design of selective kinase inhibitors?
Pharmacological applications include:
- JAK1 inhibitors : The oxopropanenitrile group in (R)-3-(7-(methylpyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile enhances selectivity over JAK2 (IC₅₀ = 12 nM vs. >1000 nM) .
- Structure-activity relationship (SAR) : Modifications at the 7-benzyloxy position improve metabolic stability without compromising potency .
Methodological Considerations
- Contradictions in catalytic systems : While CQDs excel in ultrasonic conditions , ionic liquids perform better in solvent-free, high-temperature setups . Selection depends on substrate compatibility and scalability.
- Limitations in computational models : Fukui analysis may underestimate steric effects in bulky derivatives, necessitating hybrid QM/MM approaches for accurate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
